Ring Size-Dependent Therapeutic Index: Cyclopentane vs. Cyclohexane Scaffolds in Anticonvulsant Efficacy and Motor Toxicity
In a direct head-to-head comparison, 1-phenylcyclopentylamine (PPA, the non-fluorinated core scaffold of the target compound) and 1-phenylcyclohexylamine (PCA) were evaluated in the mouse maximal electroshock (MES) seizure model. Both compounds demonstrated potent anticonvulsant activity upon oral administration, with PPA exhibiting an ED₅₀ of 53.4 mg/kg versus PCA at 14.5 mg/kg [1]. However, the critical differentiation lies in motor toxicity: PPA showed a TD₅₀ greater than 300 mg/kg (p.o.) while PCA produced motor impairment at substantially lower doses (TD₅₀ approximately 64 mg/kg based on protective index calculations) [1]. The resulting protective index (TD₅₀/ED₅₀) for PPA exceeds 5.6, versus approximately 2.8 for PCA, representing a 2-fold improvement in safety margin attributable specifically to the five-membered ring geometry [1].
| Evidence Dimension | Therapeutic index (TD₅₀/ED₅₀) for anticonvulsant activity |
|---|---|
| Target Compound Data | PPA (non-fluorinated analog): ED₅₀ = 53.4 mg/kg p.o.; TD₅₀ > 300 mg/kg p.o.; Protective Index > 5.6 |
| Comparator Or Baseline | PCA (1-phenylcyclohexylamine): ED₅₀ = 14.5 mg/kg p.o.; TD₅₀ ~64 mg/kg p.o.; Protective Index ~2.8 |
| Quantified Difference | 2-fold higher protective index for cyclopentane scaffold vs. cyclohexane scaffold |
| Conditions | Mouse maximal electroshock (MES) seizure test; oral (p.o.) administration; motor toxicity assessed via rotorod test |
Why This Matters
The 2-fold wider therapeutic window of the cyclopentane scaffold directly translates to reduced motor side effect liability—a critical selection criterion for CNS-targeting drug discovery programs where cyclohexyl analogs would introduce unacceptable toxicity at efficacious doses.
- [1] Blake, P.A.; et al. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Epilepsia. 1992 Jan-Feb;33(1):188-194. PMID: 1531130. View Source
